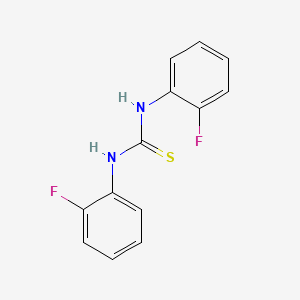

1,3-Bis(2-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMLHTDWAFZBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958012 | |

| Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

368-05-8 | |

| Record name | NSC51804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2-FLUOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Characterization Techniques for 1,3 Bis 2 Fluorophenyl Thiourea

Synthetic Pathways to 1,3-Bis(2-fluorophenyl)thiourea and Related Analogues

The primary synthetic route to 1,3-disubstituted thioureas, including the title compound, involves the reaction of an amine with an isothiocyanate. In the case of 1,3-bis(2-fluorophenyl)thiourea, this would typically involve the reaction of 2-fluoroaniline (B146934) with 2-fluorophenyl isothiocyanate.

A general and widely applicable method for synthesizing thiourea (B124793) derivatives is the reaction of an amine with an isothiocyanate. This method can be adapted for the synthesis of 1,3-bis(2-fluorophenyl)thiourea. A related approach involves the in situ generation of an isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with an amine. For instance, a common procedure involves reacting a substituted benzoyl chloride with ammonium (B1175870) or potassium thiocyanate in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) to form the corresponding benzoyl isothiocyanate. This intermediate is then reacted with an appropriate amine to yield the desired acylthiourea. mdpi.comresearchgate.net

Optimization of Reaction Conditions for High Purity Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of thiourea derivatives. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For the synthesis of thioureas from aliphatic amines and elemental sulfur, for example, a mixture of water and acetonitrile has been shown to be effective. researchgate.net The reaction temperature can also significantly impact the reaction time and yield, with higher temperatures generally leading to faster reactions. researchgate.net The use of a base, while not always necessary, can sometimes facilitate the reaction. However, in some cases, the reaction can proceed without an external base. researchgate.net

Table 1: Optimization of Reaction Conditions for Thiourea Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | PMDTA | 80 | 0.5 | 89 |

| 2 | Water | None | 80 | - | Traces |

| 3 | Water:Acetonitrile (9:1) | None | 80 | - | - |

| 4 | Water:Acetonitrile (9:1) | None | 60 | - | 81 |

Data adapted from a study on the synthesis of thioureas from aliphatic amines. researchgate.net

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of thiourea derivatives, green chemistry approaches focus on using less hazardous solvents and reagents, and developing catalyst-free and solvent-free reaction conditions.

One such approach is the one-pot synthesis of nitro N,N'-diaryl thioureas using cyrene, a green solvent, which has been shown to produce nearly quantitative yields. nih.gov This method presents a viable and more sustainable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). nih.gov Another green synthetic strategy involves the catalyst-free and solvent-free reaction of amines with isothiocyanates, which can be achieved by simply stirring the reactants at a moderate temperature. researchgate.net These methods not only reduce the environmental impact but can also simplify the purification process.

Advanced Spectroscopic and Crystallographic Studies for Molecular Architecture Elucidation

A comprehensive understanding of the molecular structure of 1,3-bis(2-fluorophenyl)thiourea requires the use of a combination of advanced analytical techniques. These methods provide detailed information about the compound's solid-state structure, conformational dynamics in solution, and the nature of its functional groups.

Application of X-ray Diffraction in Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For thiourea derivatives, X-ray diffraction studies have revealed important structural features. For example, in the crystal structure of a related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the molecule was found to crystallize in the monoclinic space group P21/c. mdpi.comresearchgate.net The analysis of the crystal packing often reveals the presence of intermolecular hydrogen bonds, which can play a crucial role in the formation of supramolecular structures. nih.gov For instance, in a monoclinic polymorph of 1,3-bis(2-chlorophenyl)thiourea (B72733), molecules were found to assemble into zigzag chains via N—H⋯S hydrogen bonds. nih.gov

Table 2: Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value |

| Compound | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.0966(9) |

| b (Å) | 16.6460(13) |

| c (Å) | 7.8448(5) |

| β (°) | 106.721(5) |

| V (ų) | 1637.9(2) |

| Z | 4 |

Data from the synthesis and crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.comresearchgate.net

Elucidation of Conformational Dynamics via Solution-Phase Spectroscopies

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the structure and dynamics of molecules in solution. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For thiourea derivatives, the chemical shifts of the N-H protons are particularly informative and can be observed as broad singlets in the 1H NMR spectrum. mdpi.com The carbonyl and thiocarbonyl carbons in related acylthioureas give rise to characteristic signals in the 13C NMR spectrum. mdpi.com

Two-dimensional NMR techniques can provide further insights into the connectivity and spatial relationships between different atoms in the molecule, helping to elucidate its conformational preferences in solution.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FTIR spectrum of thiourea derivatives, characteristic absorption bands are observed for the N-H, C=O (in acylthioureas), C=S, and C-N stretching vibrations. mdpi.commdpi.com For example, the N-H stretching vibrations typically appear in the region of 3100-3400 cm-1, while the C=S stretching vibration is often found in the range of 1200-1300 cm-1. mdpi.comnih.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The absorption maxima and molar extinction coefficients can be determined from the UV-Vis spectrum, which can be useful for quantitative analysis and for studying the interactions of the compound with other molecules, such as DNA. nih.gov

Table 3: Spectroscopic Data for a Related Thiourea Derivative

| Spectroscopic Technique | Functional Group | Wavenumber (cm-1) / Chemical Shift (ppm) |

| FTIR | N-H (free and associated) | 3350, 3280 |

| FTIR | C=O | 1638 |

| FTIR | C=S | 1240 |

| FTIR | C-N | 1150 |

| 1H NMR | HN(1) | 9.17 |

| 1H NMR | HN(3) | 4.61 |

| 13C NMR | C=O | 176.3 |

| 13C NMR | C=S | 178.2 |

Data from the synthesis and crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.com

Coordination Chemistry of 1,3 Bis 2 Fluorophenyl Thiourea

Ligand Properties and Coordination Modes with Transition Metals

There is no specific experimental data available to definitively determine the mono- and bidentate coordination preferences of 1,3-bis(2-fluorophenyl)thiourea with various transition metals. While thioureas can coordinate through the sulfur atom (monodentate) or through both sulfur and a nitrogen atom (bidentate), the specific behavior of this ligand has not been documented.

Similarly, a quantitative analysis of the influence of the ortho-fluorine substituents on the ligand's electronic properties is not available. Generally, fluorine atoms are electron-withdrawing, which would be expected to influence the electron density on the donor atoms of the thiourea (B124793) core, but specific studies on this compound are lacking.

Synthesis and Structural Characterization of Metal Complexes Featuring 1,3-Bis(2-fluorophenyl)thiourea

No published methods for the preparation of discrete metal complexes or coordination polymers using 1,3-bis(2-fluorophenyl)thiourea as a ligand could be identified. Consequently, there is no spectroscopic (e.g., IR, NMR) or crystallographic data to probe the metal-ligand interactions in such complexes.

Applications of 1,3-Bis(2-fluorophenyl)thiourea Metal Complexes in Chemical Transformations

There are no documented applications of metal complexes of 1,3-bis(2-fluorophenyl)thiourea in chemical transformations or catalysis.

Exploration of Catalytic Activity in Organic Reactions

Detailed and specific research on the catalytic activity of metal complexes derived from 1,3-bis(2-fluorophenyl)thiourea in organic reactions is currently limited in publicly available scientific literature. General studies on related thiourea derivatives, however, suggest that such complexes could be promising catalysts in a variety of organic transformations. The fundamental role of thiourea-based ligands in catalysis often involves the activation of substrates through hydrogen bonding or direct coordination to a metal center.

For instance, metal complexes of diarylthioureas have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the thiourea ligand can stabilize the metal center (commonly palladium) in its catalytically active oxidation states and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the aryl substituents on the thiourea ligand plays a crucial role in modulating the catalytic efficiency. The ortho-fluoro substituents in 1,3-bis(2-fluorophenyl)thiourea are anticipated to enhance the Lewis acidity of the metal center, which could potentially improve catalytic turnover rates in certain reactions.

While specific data on reactions catalyzed by 1,3-bis(2-fluorophenyl)thiourea complexes are not available, the table below illustrates a hypothetical scenario for its potential application in a Suzuki-Miyaura cross-coupling reaction, based on typical conditions for similar catalysts.

Hypothetical Catalytic Performance of a Palladium Complex of 1,3-Bis(2-fluorophenyl)thiourea in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | Cs₂CO₃ | Dioxane | 110 | Data not available |

| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | K₃PO₄ | DMF | 120 | Data not available |

This table is for illustrative purposes only and does not represent actual experimental data.

Further experimental investigations are necessary to fully elucidate the catalytic potential of 1,3-bis(2-fluorophenyl)thiourea metal complexes in these and other organic transformations, such as Heck, Sonogashira, and Buchwald-Hartwig reactions.

Mechanistic Insights into Metal-Mediated Processes

The mechanistic understanding of how metal complexes of 1,3-bis(2-fluorophenyl)thiourea mediate catalytic processes is intrinsically linked to the exploration of their catalytic activity. As such, specific mechanistic studies on this compound are also scarce. However, general principles of coordination chemistry and catalysis allow for postulations on the likely mechanistic pathways.

In a typical catalytic cycle involving a palladium-thiourea complex, the thiourea ligand is expected to coordinate to the palladium center primarily through its sulfur atom. The N-H protons of the thiourea can engage in hydrogen bonding interactions with substrates or reagents, providing a secondary coordination sphere that can influence the selectivity and rate of the reaction.

The proposed catalytic cycle for a cross-coupling reaction would likely involve:

Oxidative Addition: The active Pd(0) species, stabilized by the 1,3-bis(2-fluorophenyl)thiourea ligand, undergoes oxidative addition with an aryl halide. The electron-withdrawing nature of the fluorophenyl groups could potentially accelerate this step.

Transmetalation: The resulting Pd(II) complex reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling), where the organic group is transferred to the palladium center.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the catalytically active Pd(0) species.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a deeper understanding of the transition states and intermediates involved in these processes. Such studies could elucidate the precise role of the ortho-fluoro substituents in stabilizing key intermediates and influencing the energy barriers of the catalytic cycle.

Anion Recognition and Sensing Architectures Utilizing 1,3 Bis 2 Fluorophenyl Thiourea

Principles of Anion-Thiourea Interaction Mechanisms

The efficacy of thiourea (B124793) derivatives as anion receptors is rooted in the acidic nature of the N-H protons and their geometric arrangement, which is conducive to forming stable complexes with various anionic guests.

The fundamental principle behind anion recognition by thiourea-based receptors is the formation of hydrogen bonds. The two N-H protons of the thiourea group act as effective hydrogen-bond donors, interacting with electron-rich anions. This interaction is a type of 'frozen' proton transfer, where the strength of the bond is related to the acidity of the N-H group and the basicity of the anion. researchgate.net Thiourea is a significantly stronger acid than its oxygen analogue, urea (B33335) (pKa in DMSO of 21.1 vs. 26.9, respectively), which allows it to form more stable complexes with anions. researchgate.net

In receptors like 1,3-Bis(2-fluorophenyl)thiourea, the two N-H groups can coordinate with a single anion in a chelating fashion. This bidentate interaction provides a well-defined binding pocket that enhances both the stability and selectivity of the receptor for anions with complementary geometries, such as the spherical halides (F⁻, Cl⁻) or the Y-shaped carboxylates (e.g., acetate, CH₃COO⁻). researchgate.netrsc.org The formation of these 1:1 host-guest complexes is a common feature among diarylthiourea receptors. nih.gov

The introduction of fluorine atoms onto the phenyl rings, particularly at the ortho-position as in 1,3-Bis(2-fluorophenyl)thiourea, plays a crucial role in modulating the receptor's binding properties. Fluorine is a highly electronegative element, and its presence exerts a strong electron-withdrawing inductive effect on the aromatic ring. This effect is transmitted to the thiourea N-H groups, increasing their acidity. More acidic N-H protons are better hydrogen-bond donors, which leads to stronger and more stable complexes with anions. This principle is well-demonstrated in receptors where electron-withdrawing nitro groups enhance binding affinity. nih.gov

Furthermore, the ortho-position of the fluorine atoms can introduce additional steric and electronic effects. It may lead to the formation of intramolecular hydrogen bonds (N-H···F), which can pre-organize the receptor into a specific conformation that is more amenable to binding certain anions. rsc.org This pre-organization can reduce the entropic penalty of binding and thus enhance selectivity for a target anion that fits well into the pre-formed cavity.

Design and Performance of 1,3-Bis(2-fluorophenyl)thiourea-Based Anion Receptors

The design of effective anion sensors involves integrating the recognition unit (the thiourea) with a signaling unit (a chromophore or fluorophore). The binding event then triggers a measurable optical response.

Thiourea-based receptors generally exhibit a preference for more basic anions. nih.gov The binding affinity typically follows the order of the anion's basicity, for instance: F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov For 1,3-Bis(2-fluorophenyl)thiourea, the enhanced acidity of the N-H protons is expected to result in particularly strong binding with basic anions like fluoride (B91410) and acetate.

Selectivity can be tuned by modifying the receptor's structure. While simple diarylthioureas offer a basic level of selectivity, incorporating them into more rigid molecular clefts or macrocyclic structures can create binding pockets that are highly specific for the size and shape of a particular anion. nih.gov For 1,3-Bis(2-fluorophenyl)thiourea, its inherent structure provides a foundation for developing receptors with high affinity, which could be further refined for enhanced selectivity.

Table 1: Illustrative Anion Binding Affinities of a Related Thiourea-Based Receptor This table presents data for a related 4-nitrophenyl-functionalized thiourea receptor (L1) to illustrate typical binding constants. The data demonstrates the receptor's strong affinity for fluoride (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) over other anions in DMSO solution.

| Anion Guest | Binding Constant (log K) for Receptor L1 |

| F⁻ | 3.70 |

| CH₃COO⁻ | 3.42 |

| H₂PO₄⁻ | 2.82 |

| Cl⁻ | 1.83 |

| Br⁻ | < 1 |

| I⁻ | < 1 |

| Data sourced from studies on a thiourea-functionalized molecular cleft in DMSO. nih.gov |

The integration of a signaling unit is essential for creating a sensor. For 1,3-Bis(2-fluorophenyl)thiourea, the phenyl groups themselves can act as part of a chromogenic system. Anion binding can lead to two primary optical responses:

Colorimetric Changes: Upon anion binding, the electronic properties of the receptor change. This can alter the energy of the molecule's electronic transitions, resulting in a shift in its UV-Vis absorption spectrum and a visible color change. mdpi.com For highly basic anions like fluoride, the interaction can be strong enough to cause deprotonation of the N-H group. This process dramatically alters the electronic structure and typically leads to a significant and easily detectable color change, allowing for "naked-eye" detection. researchgate.netnih.gov

Fluorescence Response: If the receptor is designed with a fluorophore, anion binding can modulate its fluorescence emission. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or by changing the rigidity of the molecular structure. For example, anion binding can restrict the rotation of the phenyl rings in 1,3-Bis(2-fluorophenyl)thiourea, which can lead to a significant enhancement of fluorescence emission. nih.gov This "turn-on" fluorescence is a highly sensitive signaling mechanism.

Supramolecular Architectures for Anion Sequestration and Transport

Beyond individual molecular sensors, thiourea derivatives can be used as building blocks for larger, functional supramolecular assemblies. The directional nature of the hydrogen bonds they form makes them ideal for constructing ordered structures like helices, polymers, or channels capable of sequestering or even transporting anions. nih.gov

For instance, molecules containing multiple thiourea units can self-assemble in the presence of a suitable anion template to form complex, ordered structures. It is conceivable that 1,3-Bis(2-fluorophenyl)thiourea could be incorporated into larger molecular frameworks designed to form anion-coordinating polymeric channels. In such a system, the thiourea groups would line the interior of a channel, creating a pathway for selective anion transport across a membrane, mimicking biological ion channels. nih.gov The formation of these supramolecular ion channels is often triggered by the presence of the target anion, which templates the assembly process.

Assembly of Self-Organized Systems for Anion Binding

The fundamental principle behind the anion binding of thiourea-based receptors is the formation of hydrogen bonds between the acidic N-H protons of the thiourea group and the guest anion. This interaction can lead to the formation of well-defined host-guest complexes and, in some cases, trigger the self-assembly of these complexes into larger, ordered structures.

While specific studies detailing the self-assembly of 1,3-bis(2-fluorophenyl)thiourea are not extensively documented in publicly available research, the behavior of analogous thiourea derivatives provides significant insight into its expected capabilities. The presence of two N-H groups allows the thiourea moiety to act as a bidentate hydrogen bond donor, forming stable 1:1 complexes with a variety of anions. nih.gov The strength and selectivity of this binding are influenced by factors such as the basicity and geometry of the anion, as well as the acidity of the thiourea N-H protons. nih.gov

The introduction of electron-withdrawing fluorine atoms at the ortho position of the phenyl rings in 1,3-bis(2-fluorophenyl)thiourea is expected to increase the acidity of the N-H protons through a negative inductive effect. This enhanced acidity should lead to stronger hydrogen bonds and, consequently, higher binding affinities for anions compared to non-fluorinated analogues.

The stoichiometry of the anion-receptor complex is typically 1:1, as demonstrated by various studies on similar bis-aryl thiourea compounds. nih.gov The formation of these complexes can be observed through various spectroscopic techniques, such as UV-Vis and NMR spectroscopy, where changes in the spectral properties of the receptor upon addition of an anion indicate a binding event.

In the solid state, the conformation of the thiourea receptor plays a crucial role in its ability to bind anions. For instance, the crystal structure of the related compound 1,3-bis(2-chlorophenyl)thiourea (B72733) reveals a twisted conformation with the N-H groups adopting a syn orientation, which facilitates the formation of zigzag chains through intermolecular N-H···S hydrogen bonds. nih.gov A similar conformational preference and hydrogen bonding pattern would be anticipated for 1,3-bis(2-fluorophenyl)thiourea, providing a pre-organized cleft for anion coordination.

| Anion | Binding Constant (log K) |

|---|---|

| F⁻ | 3.70 |

| Cl⁻ | - |

| Br⁻ | - |

| I⁻ | - |

| H₂PO₄⁻ | 2.82 |

| HSO₄⁻ | - |

| NO₃⁻ | - |

| ClO₄⁻ | - |

Table 1: Binding constants (log K) for the 1:1 complexation of a 4-nitrophenyl-based thiourea receptor (L1) with various anions in DMSO, as determined by UV-Vis titration. Dashes indicate weak binding. This data is representative of the anion binding behavior of thiourea-based receptors. nih.govfrontiersin.org

Membrane Transport Studies of Anion-Thiourea Complexes

The ability of synthetic molecules to transport anions across lipid bilayers is a rapidly growing area of research, with potential applications in the treatment of channelopathies such as cystic fibrosis. Thiourea derivatives have emerged as promising candidates for anion transport due to their ability to form charge-neutral complexes with anions, facilitating their passage through the hydrophobic core of the membrane.

Direct membrane transport studies specifically employing 1,3-bis(2-fluorophenyl)thiourea are not prominently reported. However, extensive research on other fluorinated thiourea-containing transporters provides a strong basis for predicting its behavior. A key factor governing the efficacy of a transmembrane anion transporter is its lipophilicity. The molecule must be sufficiently lipophilic to partition into the lipid bilayer, but not so lipophilic that it becomes trapped within the membrane.

Fluorination is a well-established strategy for increasing the lipophilicity of a molecule. nih.govnih.gov Therefore, the two fluorine atoms in 1,3-bis(2-fluorophenyl)thiourea are expected to enhance its ability to function as a membrane transporter compared to its non-fluorinated counterpart. Studies on tripodal thiourea transporters have demonstrated that fluorinated derivatives exhibit significantly higher rates of chloride transport across vesicle membranes than their unfluorinated analogues. nih.gov This enhanced activity is largely attributed to the increased lipophilicity conferred by the fluorine atoms. nih.gov

The mechanism of transport is typically a mobile carrier mechanism, where the transporter binds an anion on one side of the membrane, diffuses across as a neutral complex, and releases the anion on the other side. This process can occur as either a symport (co-transport with a cation, such as H⁺) or an antiport (exchange with another anion, such as NO₃⁻ or HCO₃⁻). nih.gov

The effectiveness of a series of tripodal urea and thiourea transporters, both fluorinated and unfluorinated, in mediating chloride efflux from vesicles provides clear evidence for the positive impact of fluorination on transport activity.

| Compound | Substituent | Cl⁻ Efflux after 300s (%) |

|---|---|---|

| Unfluorinated Thiourea | Phenyl | ~10 |

| Fluorinated Thiourea | Pentafluorophenyl | ~60 |

| Fluorinated Thiourea | 3,5-Bis(trifluoromethyl)phenyl | ~85 |

Table 2: Comparison of chloride efflux from large unilamellar vesicles mediated by unfluorinated and fluorinated tripodal thiourea transporters. The data illustrates the significantly enhanced transport activity of the fluorinated compounds. nih.gov

Catalytic Applications of 1,3 Bis 2 Fluorophenyl Thiourea in Organic Synthesis

Organocatalytic Modalities Facilitated by the Thiourea (B124793) Moiety

The catalytic prowess of 1,3-Bis(2-fluorophenyl)thiourea is rooted in the ability of its thiourea functional group to form strong, directional hydrogen bonds with electrophilic substrates. This non-covalent interaction mimics aspects of enzymatic catalysis, offering a powerful tool for activating substrates under mild and often environmentally benign conditions. The symmetrical diaryl structure provides a well-defined pocket for substrate binding.

Mechanistic Investigations of Hydrogen Bond Donor Catalysis

The primary mode of action for thiourea catalysts, including 1,3-Bis(2-fluorophenyl)thiourea, is through double hydrogen-bond donation to an electrophilic center, such as a carbonyl or nitro group. nih.gov This interaction polarizes the substrate, lowering the energy barrier for nucleophilic attack. The electron-withdrawing nature of the 2-fluorophenyl groups significantly increases the acidity of the thiourea N-H protons, leading to stronger and more effective hydrogen bonds. researchgate.net

Mechanistic studies on analogous thiourea catalysts have utilized various techniques, including NMR and IR spectroscopy, to probe the catalyst-substrate interactions. For instance, the downfield shift of the N-H proton signals in ¹H NMR upon addition of a substrate provides direct evidence of hydrogen bonding. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have further elucidated the geometry and energetics of these interactions, confirming the bidentate binding motif where both N-H protons engage with the substrate. nih.gov While some discussions have proposed a Brønsted acid-type mechanism where the thiourea protonates the substrate, the predominant view for many reactions remains activation through hydrogen bonding. acs.org

Enantioselective Transformations Mediated by Chiral Thiourea Analogues

While 1,3-Bis(2-fluorophenyl)thiourea itself is an achiral molecule and thus cannot induce enantioselectivity, its structural framework is a common feature in many chiral bifunctional thiourea catalysts. rsc.orgrsc.org These chiral analogues incorporate a stereocenter, often within a diamine or amino alcohol backbone, which, in conjunction with the thiourea moiety, creates a chiral environment for the reaction to occur. rsc.orgrsc.org

These bifunctional catalysts can simultaneously activate both the electrophile (via the thiourea's hydrogen bonds) and the nucleophile (often through a basic group like a tertiary amine). rsc.org This dual activation is highly effective in controlling the stereochemical outcome of reactions such as Michael additions, aza-Henry reactions, and aldol (B89426) reactions. dntb.gov.uaresearchgate.netthieme-connect.de The introduction of fluorine substituents on the aryl rings of these chiral catalysts has been shown to enhance their catalytic activity and enantioselectivity. rsc.org

Below is a representative table illustrating the performance of a chiral bifunctional thiourea catalyst with fluorinated aryl groups in the asymmetric Michael addition, demonstrating the high levels of enantioselectivity that can be achieved with such systems.

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 95 | 95:5 | 98 |

| (E)-1-Nitro-4-phenylbut-1-ene | Acetylacetone | 5 | CH2Cl2 | 92 | - | 94 |

| (E)-4-Chloronitrostyrene | Diethyl malonate | 10 | THF | 98 | - | 96 |

This table presents data for a representative chiral bifunctional thiourea catalyst and is intended for illustrative purposes.

Activation and Reaction Pathways in Thiourea-Catalyzed Processes

The activation of substrates by 1,3-Bis(2-fluorophenyl)thiourea and related catalysts can proceed through several pathways, often dictated by the nature of the reactants and the reaction conditions.

Proton Transfer and Substrate Activation Mechanisms

In many cases, the activation by thiourea catalysts is considered a "partial protonation" via strong hydrogen bonding. However, in the presence of a strong base, such as the fluoride (B91410) anion, a full proton transfer from the thiourea N-H to the base can occur. nih.govnih.gov This generates a highly reactive, deprotonated thiourea and a protonated base, which can then participate in the catalytic cycle. This mode of action is particularly relevant in reactions involving basic substrates or additives.

The primary substrate activation mechanism involves the formation of a complex between the thiourea and the electrophile. This complexation increases the electrophilicity of the substrate, making it more susceptible to attack by a nucleophile. nih.gov For example, in the context of a Michael reaction, the thiourea would activate the α,β-unsaturated carbonyl or nitro compound.

Synergistic Catalysis with Metal and Organocatalytic Systems

Thiourea catalysts can be employed in synergistic catalytic systems to achieve transformations that are not possible with a single catalyst. Dual catalysis, where two distinct catalytic cycles operate concurrently, has emerged as a powerful strategy in organic synthesis. thieme.de For instance, a thiourea catalyst could activate an electrophile while a transition metal catalyst activates the nucleophile, or vice versa.

While specific examples involving 1,3-Bis(2-fluorophenyl)thiourea in synergistic systems are not extensively documented, the principle has been demonstrated with other thiourea derivatives. These systems can involve combinations of a thiourea with another organocatalyst (e.g., a Brønsted acid or base) or with a metal complex (e.g., palladium, copper, or iridium). thieme.de This approach allows for the independent tuning of the activation of both reaction partners, often leading to enhanced reactivity and selectivity.

Scope and Limitations in Diverse Organic Reactions

The application of diarylthiourea catalysts, including those with fluorinated phenyl groups, spans a wide array of organic reactions. Their ability to activate carbonyls, imines, nitroolefins, and other electrophiles makes them valuable in C-C and C-heteroatom bond-forming reactions.

Scope:

Michael Additions: Catalyzing the conjugate addition of various nucleophiles (e.g., malonates, ketones, thiols) to α,β-unsaturated systems. rsc.orgthieme-connect.de

Aldol and Mannich-type Reactions: Facilitating the addition of enolates or enolizable carbonyls to aldehydes and imines.

Aza-Henry (Nitro-Mannich) Reactions: Promoting the addition of nitroalkanes to imines to generate β-nitroamines. dntb.gov.ua

Cycloadditions: Acting as a Lewis acid mimic to accelerate Diels-Alder and other cycloaddition reactions.

Acetalization: Catalyzing the protection of aldehydes and ketones as acetals under neutral conditions.

Limitations:

Substrate Specificity: While broadly applicable, the efficiency of catalysis can be highly dependent on the electronic and steric properties of the substrates.

Product Inhibition: In some cases, the product of the reaction may bind to the catalyst more strongly than the starting material, leading to catalyst inhibition and reduced turnover.

Achiral Nature: As an achiral molecule, 1,3-Bis(2-fluorophenyl)thiourea is not suitable for enantioselective catalysis without modification or use in a chiral system.

Catalyst Decomposition: Under strongly basic or oxidative conditions, the thiourea moiety can be susceptible to decomposition.

The following table provides a general overview of the applicability of diarylthiourea catalysts in various reaction types.

| Reaction Type | Typical Electrophile | Typical Nucleophile | General Efficacy |

| Michael Addition | Nitroolefins, Enones | Malonates, Ketones, Thiols | High |

| Aza-Henry Reaction | N-Boc-imines | Nitroalkanes | High |

| Friedel-Crafts Alkylation | Nitroolefins | Indoles, Pyrroles | Moderate to High |

| Acetalization | Aldehydes, Ketones | Alcohols, Diols | High |

| Diels-Alder Reaction | α,β-Unsaturated Ketones | Dienes | Moderate |

Application in Carbon-Carbon and Carbon-Heteroatom Bond Formation

While extensive research has been conducted on various thiourea derivatives, particularly those bearing electron-withdrawing trifluoromethyl groups, specific documented applications of 1,3-Bis(2-fluorophenyl)thiourea as a catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions are not extensively reported in peer-reviewed literature. However, based on the known reactivity of analogous thiourea catalysts, its potential in several key reactions can be inferred.

The fluorine atoms at the ortho positions of the phenyl rings in 1,3-Bis(2-fluorophenyl)thiourea are expected to enhance the acidity of the N-H protons through inductive electron withdrawal. This heightened acidity would, in theory, make it a more effective hydrogen-bond donor compared to its non-fluorinated counterpart, potentially leading to enhanced catalytic activity.

Potential Carbon-Carbon Bond Forming Reactions:

Thiourea catalysts are well-established promoters of various C-C bond-forming reactions. It is plausible that 1,3-Bis(2-fluorophenyl)thiourea could effectively catalyze reactions such as:

Michael Additions: The addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Thiourea catalysts activate the Michael acceptor through hydrogen bonding to the carbonyl oxygen, facilitating nucleophilic attack.

Diels-Alder Reactions: By activating dienophiles through hydrogen bonding, thiourea catalysts can accelerate these cycloaddition reactions and influence their stereoselectivity.

Friedel-Crafts Reactions: The activation of carbonyl compounds or imines by thiourea can facilitate the addition of electron-rich aromatic rings.

Potential Carbon-Heteroatom Bond Forming Reactions:

The ability of thioureas to activate electrophiles extends to facilitating the formation of bonds between carbon and heteroatoms. Potential applications for 1,3-Bis(2-fluorophenyl)thiourea include:

Aza-Michael Additions: The addition of amines to α,β-unsaturated compounds to form β-amino carbonyl derivatives is a key C-N bond-forming reaction.

Hydrophosphonylation: The addition of phosphites to imines, yielding α-aminophosphonates, can be catalyzed by thioureas.

Thia-Michael Additions: The conjugate addition of thiols to α,β-unsaturated carbonyls is another reaction where thiourea catalysis is effective.

The following table outlines hypothetical reaction parameters for the application of 1,3-Bis(2-fluorophenyl)thiourea in these reactions, based on data from analogous thiourea catalysts.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Potential Product |

| Michael Addition | Nitrostyrene | Diethyl malonate | 5-10 | Toluene | Room Temperature | Diethyl 2-(2-nitro-1-phenylethyl)malonate |

| Aza-Michael Addition | N-Boc-imine | Benzylamine | 5-10 | Dichloromethane | 0 - Room Temperature | N-Boc-N'-(1-phenylethyl)benzylamine |

| Diels-Alder Reaction | Anthracene | Maleimide | 10-20 | Chloroform | 50 | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide |

Challenges in Catalyst Recycling and Stability

A significant hurdle in the practical application of homogeneous organocatalysts, including 1,3-Bis(2-fluorophenyl)thiourea , is their recovery and reuse. The challenges in catalyst recycling and stability are critical considerations for the development of sustainable and economically viable synthetic processes.

Recycling Challenges:

Homogeneous Nature: Being soluble in common organic solvents, the separation of the catalyst from the reaction mixture after completion can be difficult and often requires laborious chromatographic purification. This not only adds to the cost and time of the process but can also lead to catalyst loss.

Immobilization Issues: While immobilization on solid supports (e.g., polymers, silica) is a common strategy to facilitate catalyst recovery, it can sometimes lead to a decrease in catalytic activity due to steric hindrance or altered electronic properties. The synthesis of suitably functionalized derivatives of 1,3-Bis(2-fluorophenyl)thiourea for immobilization would add extra synthetic steps.

Stability Concerns:

Decomposition under Reaction Conditions: Thiourea catalysts can be susceptible to degradation under certain reaction conditions. For instance, in the presence of strong bases or nucleophiles, the thiourea moiety can be cleaved.

Formation of Inactive Byproducts: In some catalytic cycles, particularly those involving imine intermediates, the catalyst can react with substrates or intermediates to form inactive adducts. For example, the formation of imine derivatives from the catalyst itself can limit its recyclability.

Thermal Instability: While many organocatalytic reactions are performed at or below room temperature, some transformations require elevated temperatures, which could lead to the thermal decomposition of the catalyst.

The development of robust recycling strategies, such as the use of fluorous tags for liquid-liquid extraction or the design of more stable and easily separable catalyst architectures, will be crucial for the broader application of 1,3-Bis(2-fluorophenyl)thiourea and other related thiourea catalysts in organic synthesis.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships for 1,3 Bis 2 Fluorophenyl Thiourea

Exploration of Molecular Targets and Binding Mechanisms

The mechanism of action for many thiourea (B124793) derivatives involves direct interaction with various biomolecules, leading to the modulation of cellular pathways. mdpi.com The nitrogen and sulfur atoms within the thiourea moiety are key to its ability to form stable complexes and hydrogen bonds.

Thiourea derivatives are known to interact with a variety of biological macromolecules. The thiourea group can act as a ligand, forming stable complexes with metal ions that may be present in metalloproteins. The N-H groups and the sulfur atom are capable of forming strong hydrogen bonds with the active sites of proteins and enzymes, which can lead to inhibitory effects. biointerfaceresearch.com

Some studies on related bis-thiourea derivatives have explored their interaction with DNA. Molecular docking analyses of certain bis-thiourea compounds have indicated various binding modes, including groove binding and incomplete intercalation. mdpi.com While specific studies on 1,3-Bis(2-fluorophenyl)thiourea's interaction with DNA and RNA are not extensively detailed in the provided results, the general class of thiourea compounds has shown potential for such interactions.

Enzyme inhibition is a primary mechanism through which thiourea derivatives exert their biological effects. The thiourea core is known to interact with various enzymes, potentially altering their catalytic activity by binding to active sites and preventing substrate access.

While direct inhibitory data for 1,3-Bis(2-fluorophenyl)thiourea on specific enzymes is limited in the search results, studies on analogous compounds provide significant insights. For instance, various diarylthioureas have been investigated as potent inhibitors of enzymes like carbonic anhydrases (CAs). nih.gov Certain sulphonyl thiourea derivatives have shown non-competitive inhibition against hCA IX and hCA XII isoforms with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Other thiourea derivatives have been identified as inhibitors of the K-Ras protein, a key regulator in cell proliferation, and SIRT1, a histone deacetylase involved in cellular regulation. biointerfaceresearch.comresearchgate.net The inhibitory potential is often linked to the ability of the thiourea scaffold to form hydrogen bonds and other interactions within the enzyme's active site. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Functional Modulation

SAR studies are crucial for optimizing the biological activity of lead compounds. For thiourea derivatives, these studies often involve modifying the substituent groups on the phenyl rings. biointerfaceresearch.comnih.gov

Research on various N,N'-diarylthioureas demonstrates that the nature and position of substituents on the aryl rings significantly influence their biological activity. biointerfaceresearch.comnih.gov Incorporating electron-withdrawing groups, such as halogens (like fluorine) or trifluoromethyl groups, into the benzene (B151609) rings can enhance the acidity of the N-H groups. biointerfaceresearch.com This modification strengthens their capacity for hydrogen bonding with biological targets, often boosting their activity. biointerfaceresearch.com

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding and predicting the biological activity of thiourea derivatives. researchgate.netresearchgate.netnih.gov These in silico techniques allow researchers to visualize the binding of these compounds to their molecular targets and to estimate their binding affinity.

Molecular docking studies on thiourea derivatives have been used to predict their interaction with various protein targets. For instance, docking of a 1,3-bis(4-(trifluoromethyl)phenyl)thiourea into the hydrophobic pocket of the K-Ras protein suggested a strong binding affinity, which correlated with its potent antiproliferative activity. biointerfaceresearch.com Similarly, docking studies of thiourea derivatives with the SIRT1 protein helped identify key interactions and predict binding energies (ΔG), with some compounds showing values as low as -9.29 kcal/mol. researchgate.net MD simulations further provide insights into the stability of the ligand-protein complex over time. nih.gov Such computational approaches are invaluable for rational drug design, enabling the selection and prioritization of candidate molecules for synthesis and further biological testing. researchgate.netresearchgate.net

Cellular and Sub-cellular Level Effects in Model Systems

The ultimate biological effect of a compound is observed at the cellular level. Studies on various thiourea derivatives using in vitro model systems, such as cancer cell lines, have revealed significant impacts on cellular processes. nih.govnih.gov

A novel synthetic 1,3-phenyl bis-thiourea derivative, named "41J," was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations. nih.gov Its mechanism was traced to the direct inhibition of tubulin polymerization, a critical process for microtubule formation. nih.gov This interference with microtubule function led to severe mitotic dysregulation, prometaphase arrest, and ultimately, apoptotic cell death. nih.gov

Other studies on 1,3-disubstituted thioureas have shown that they can reduce cancer cell viability and induce apoptosis. nih.gov For example, a derivative with 3,4-dichloro substituents was found to induce late apoptosis in 95-99% of colon cancer cells. nih.gov Furthermore, these compounds have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression, in colon cancer cell lines. nih.gov These findings demonstrate that thiourea compounds can modulate multiple critical cellular pathways, including cell division, programmed cell death, and inflammatory signaling.

Mechanisms of Cellular Uptake and Localization

Detailed experimental studies delineating the specific mechanisms of cellular uptake and the precise subcellular localization of 1,3-Bis(2-fluorophenyl)thiourea are not extensively documented in the current scientific literature. However, based on the physicochemical properties of diarylthiourea compounds, some inferences can be drawn. As a relatively small and lipophilic molecule, it is plausible that 1,3-Bis(2-fluorophenyl)thiourea can traverse the cell membrane via passive diffusion. The presence of two fluorophenyl groups contributes to its lipophilicity, which generally facilitates passage through the lipid bilayer of cellular membranes.

Once inside the cell, the distribution of 1,3-Bis(2-fluorophenyl)thiourea could be widespread, or it may accumulate in specific organelles. The sulfur and nitrogen atoms in the thiourea backbone are capable of forming coordination complexes with metal ions and hydrogen bonds with biological macromolecules. This suggests potential interactions with various intracellular components, including proteins and enzymes within the cytoplasm or specific organelles. For instance, some thiourea derivatives have been found to compromise the integrity of mitochondrial and lysosomal membranes. nih.gov Further research employing techniques such as fluorescently tagging the molecule would be necessary to visually track its uptake and determine its precise subcellular distribution.

Impact on Cell Cycle and Apoptotic Pathways

The cytotoxic effects of thiourea derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. While specific cell cycle analysis data for 1,3-Bis(2-fluorophenyl)thiourea is limited, studies on structurally related 1,3-disubstituted thiourea analogs provide significant insights into its probable mode of action.

Research has shown that certain halogenated 1,3-disubstituted thiourea derivatives can exert a cytostatic effect on cancer cells, effectively suppressing their growth and proliferation. nih.gov For example, a dihalogenophenyl derivative demonstrated a reduction in the number of live cancer cells, pointing to an interruption of the normal cell cycle progression. nih.gov Another study on a different synthetic 1,3-phenyl bis-thiourea compound, named "41J," revealed a potent effect on cancer cell survival by causing a robust mitotic arrest in prometaphase. nih.gov This arrest was followed by cell death via apoptosis. nih.gov This suggests that a key mechanism for this class of compounds could be the disruption of microtubule function, which is essential for mitotic spindle formation and chromosome segregation during cell division. nih.gov

The induction of apoptosis is a well-documented outcome of treatment with various thiourea derivatives. Studies on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, which share structural similarities with 1,3-Bis(2-fluorophenyl)thiourea, have demonstrated strong pro-apoptotic activity in several cancer cell lines. nih.govresearchgate.net Flow cytometry analysis revealed that these compounds predominantly induce late-stage apoptosis or necrosis. nih.gov The pro-apoptotic effect was particularly strong in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov For instance, one of the tested thioureas induced late apoptosis in 95-99% of colon cancer cells. nih.govresearchgate.net

The apoptotic cascade initiated by these compounds can involve various molecular pathways. Some thiourea derivatives have been shown to inhibit key enzymes and signaling pathways that are crucial for cancer cell survival, such as the epidermal growth factor receptor (EGFR) kinase and the mitogen-activated protein kinase (MAPK) pathway. nih.govbiointerfaceresearch.com The interaction with these targets can trigger a series of events leading to the activation of caspases, the key executioners of apoptosis.

The table below summarizes the apoptotic activity of selected 1,3-disubstituted thiourea derivatives in different cancer cell lines, as reported in a prominent study.

| Compound ID | Cell Line | Type of Apoptosis Induced | Percentage of Apoptotic Cells |

| Thiourea 1 | SW480, SW620, K-562 | Strong pro-apoptotic activity | Data not specified |

| Thiourea 2 | SW480, SW620 | Late apoptosis | 95-99% |

| Thiourea 2 | K-562 | Late apoptosis | 73% |

| Thiourea 8 | SW480, SW620, K-562 | Strong pro-apoptotic activity | Data not specified |

Table based on data from a study on 1,3-disubstituted thiourea derivatives. nih.govresearchgate.net

Computational and Theoretical Studies on 1,3 Bis 2 Fluorophenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. semanticscholar.org It is a powerful tool for predicting the optimized geometry and conformational analysis of thiourea (B124793) derivatives. By employing DFT with appropriate basis sets, such as B3LYP/6-311++G(d,p), researchers can calculate the ground-state energy and determine the most stable conformation of 1,3-Bis(2-fluorophenyl)thiourea. semanticscholar.orgresearchgate.net

The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. For similar thiourea derivatives, DFT calculations have been used to determine these parameters with high accuracy, often showing good agreement with experimental data from X-ray crystallography. semanticscholar.org The energy landscapes can be explored by systematically rotating key single bonds to identify different conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative stability of its various shapes.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Thiourea Derivative Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.679 | - | - |

| C-N (Thiourea) | 1.382 | - | - |

| N-H | 1.013 | - | - |

| C-F | 1.363 | - | - |

| C-N-C (Thiourea) | - | 125.4 | - |

| N-C-N (Thiourea) | - | 117.8 | - |

| C-C-N-C | - | - | 44.6 |

Note: The data in this table is illustrative and based on reported values for similar fluorinated thiourea derivatives. The actual values for 1,3-Bis(2-fluorophenyl)thiourea would require specific calculations. scispace.comnih.gov

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For thiourea derivatives, the HOMO is often localized on the sulfur atom and the phenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the thiourea backbone and the aromatic rings, suggesting these are the likely sites for nucleophilic attack. asianpubs.org

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for a Related Thiourea Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: The data in this table is illustrative and based on reported values for similar fluorinated thiourea derivatives. The actual values for 1,3-Bis(2-fluorophenyl)thiourea would require specific calculations.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique allows for the investigation of dynamic processes, such as conformational changes and intermolecular interactions, which are not accessible through static quantum chemical calculations.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, providing a more realistic representation of the system. By simulating 1,3-Bis(2-fluorophenyl)thiourea in a box of solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent affects its conformational preferences and dynamics. researchgate.net

Radial distribution functions (RDFs) can be calculated from MD trajectories to analyze the structure of the solvent around specific atoms of the solute. researchgate.net This can reveal which parts of the molecule are more likely to interact with the solvent, for instance, through hydrogen bonding. For thiourea derivatives, the sulfur and nitrogen atoms are often found to have significant interactions with protic solvents. scispace.com

Thiourea derivatives are known to act as ligands, coordinating with a wide range of metal centers and forming hydrogen bonds with anions. scispace.com MD simulations are a valuable tool for studying these binding events in detail. By setting up a simulation with 1,3-Bis(2-fluorophenyl)thiourea and a potential binding partner, the dynamics of their interaction can be observed.

These simulations can help to identify the preferred binding sites on the molecule and to calculate the binding free energy, which is a measure of the strength of the interaction. This information is crucial for designing thiourea-based sensors, catalysts, and coordination complexes. nih.govrsc.org

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. DFT calculations can provide theoretical predictions of vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies, for example, can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific molecular vibrations. scispace.com

Furthermore, computational chemistry can be employed to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics. This can provide valuable insights into the mechanisms of reactions involving 1,3-Bis(2-fluorophenyl)thiourea and help to predict its chemical behavior under various conditions.

Computational Prediction of NMR, IR, and UV-Vis Spectra

Detailed computational predictions for the NMR, IR, and UV-Vis spectra of 1,3-Bis(2-fluorophenyl)thiourea are not readily found in dedicated studies. However, some research into its synthesis and characterization provides a foundation for where such computational data would be contextualized.

Density Functional Theory (DFT) calculations have been employed to study the properties of 1,3-Bis(2-fluorophenyl)thiourea, particularly in the context of its metal complexes. One study reports its synthesis and subsequent use as a ligand (L4) in the formation of Zinc(II) and Cadmium(II) complexes. In this research, the compound was characterized using standard spectroscopic methods, including ¹H and ¹³C NMR, as well as FT-IR analysis.

While the study confirmed the structure experimentally, it focused its computational efforts on the linear optical properties of the resulting metal complexes, investigating parameters such as the dielectric function, absorption coefficient, and refractive index using DFT. The research determined that the related complexes are indirect band gap semiconductors. Although these optical property calculations are related to the electronic transitions that underlie UV-Vis spectra, specific predicted spectra for the standalone 1,3-Bis(2-fluorophenyl)thiourea molecule are not provided.

For context, computational studies on similar thiourea derivatives often utilize DFT methods with basis sets like B3LYP/6-311G to optimize molecular geometry and predict spectroscopic data, which are then compared with experimental results for validation. Such analyses for other fluorinated thioureas have been performed, but this specific data for the 1,3-bis(2-fluorophenyl) isomer is not detailed in the available literature.

Theoretical Elucidation of Catalytic Reaction Mechanisms

There is a notable absence of published research detailing the theoretical elucidation of catalytic reaction mechanisms involving 1,3-Bis(2-fluorophenyl)thiourea. While fluorinated thiourea derivatives are recognized for their potential as organocatalysts, for example in Morita-Baylis-Hillman reactions, specific theoretical investigations into the reaction pathways, transition states, and energy profiles for catalysis mediated by 1,3-Bis(2-fluorophenyl)thiourea have not been reported in the surveyed literature.

Theoretical studies in this area would typically involve high-level computational modeling to map the potential energy surface of a reaction, identify key intermediates and transition states, and calculate activation energies. This analysis would elucidate how the structural and electronic properties of the thiourea, particularly the N-H groups and the fluorine substituents on the phenyl rings, contribute to its catalytic activity through mechanisms like hydrogen bonding to activate substrates. At present, such detailed mechanistic insights for this specific compound remain an open area for future research.

Advanced Applications and Future Directions for 1,3 Bis 2 Fluorophenyl Thiourea Based Materials

Integration into Supramolecular Gels and Functional Polymers

The capacity of small molecules to self-assemble into ordered, high-aspect-ratio structures that immobilize solvents is the foundation of supramolecular gels. Functional polymers, in turn, leverage the intrinsic properties of their constituent monomers to create materials with tailored characteristics. The incorporation of 1,3-Bis(2-fluorophenyl)thiourea into these systems is predicated on its distinct molecular features which are conducive to forming robust, responsive, and functional soft materials.

Design Principles for Self-Assembled Systems

The self-assembly of thiourea-based molecules into larger supramolecular structures is primarily governed by a combination of non-covalent interactions. nih.gov For 1,3-Bis(2-fluorophenyl)thiourea, these principles are rooted in its core structure:

Hydrogen Bonding: The thiourea (B124793) moiety (-NH-C(=S)-NH-) is an exceptional hydrogen-bonding motif. The two N-H protons act as hydrogen-bond donors, capable of interacting with the sulfur atom of a neighboring molecule or with solvent molecules. This directional and cooperative hydrogen bonding is the principal driving force for the one-dimensional growth of fibers that form the gel network. nih.gov

Aromatic Stacking: The two phenyl rings provide platforms for π-π stacking interactions. These interactions help to reinforce the self-assembled structures, contributing to the stability of the resulting material.

The Role of Fluorine: The presence of fluorine atoms at the ortho-position of the phenyl rings introduces several key effects. The high electronegativity of fluorine can lead to the formation of additional weak interactions, such as C-H···F hydrogen bonds, which can further stabilize the assembled network. mdpi.comacs.org Furthermore, fluorine substitution significantly modulates the molecule's polarity and solubility, which are critical parameters in determining its ability to form gels in specific solvents. mdpi.com Studies on analogous fluorinated compounds have shown that even a single fluorine atom can dramatically enhance gelation ability where non-fluorinated counterparts fail to form gels. rsc.org

While comprehensive self-assembly studies specifically on 1,3-Bis(2-fluorophenyl)thiourea are not yet widely available, its possession of these critical structural elements makes it a highly promising candidate for the design of new supramolecular systems.

Influence on Material Properties and Responsiveness

When 1,3-Bis(2-fluorophenyl)thiourea is incorporated as a monomer into a polymer chain, it imparts its unique chemical characteristics to the resulting macromolecule. The dynamic nature of the thiourea bond itself can be exploited to create materials with tunable and responsive properties.

Stimuli-Responsiveness: Polymers containing dynamic bonds can exhibit responses to external stimuli such as heat, light, or chemical analytes. nih.govresearchgate.netrsc.org Polythioureas, for example, can be designed to be thermally reversible. nih.gov The thiourea linkages can dissociate upon heating and reform upon cooling, which allows the material to be reshaped, repaired (self-healing), or recycled. The specific temperature at which this occurs can be tuned by altering the steric and electronic properties of the amine precursors. nih.gov

Enhanced Stability and Performance: Fluorinated polymers are well-known for their superior properties, including high thermal stability, chemical resistance, and hydrophobicity. nih.gov Integrating 1,3-Bis(2-fluorophenyl)thiourea into a polymer backbone would be expected to confer these desirable traits upon the final material, making it suitable for high-performance applications.

The table below, based on research into dynamically crosslinked polythioureas, illustrates how modular design influences material properties. Although this data is for a different polythiourea system, it demonstrates the principle that by choosing specific building blocks—a role for which 1,3-Bis(2-fluorophenyl)thiourea is well-suited—a wide range of mechanical properties can be achieved. nih.gov

| Polythiourea System | Monomer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Material Type |

|---|---|---|---|---|

| PTU-A | Flexible Aliphatic Diamine | 1.2 ± 0.1 | 310 ± 15 | Elastomer |

| PTU-B | Semi-rigid Alicyclic Diamine | 25.3 ± 1.5 | 180 ± 10 | Plastic |

| PTU-C | Rigid Aromatic Diamine | 55.6 ± 2.8 | 8 ± 2 | Fiber |

Utilization in Advanced Sensor Technologies and Diagnostic Platforms

The detection of specific chemical species is vital for environmental monitoring, medical diagnostics, and industrial process control. digitellinc.com Chemosensors based on thiourea derivatives have emerged as a powerful class of tools for this purpose, with a particular aptitude for recognizing and signaling the presence of anions. nih.govresearchgate.net

Development of Chemosensors for Environmental and Biological Analytes

The function of a thiourea-based chemosensor relies on its ability to bind a target analyte and produce a measurable signal, such as a change in color or fluorescence. nih.govtandfonline.com The design of 1,3-Bis(2-fluorophenyl)thiourea is exceptionally well-suited for this task.

Anion Recognition: The acidic N-H protons of the thiourea group are excellent hydrogen-bond donors that can selectively bind with anions. nih.gov

Enhanced Acidity: The presence of electron-withdrawing groups on the aryl rings significantly increases the acidity of the N-H protons. wikipedia.org In 1,3-Bis(2-fluorophenyl)thiourea, the two fluorine atoms serve this role, making the protons better hydrogen-bond donors and thus enhancing the molecule's affinity and selectivity for anions compared to non-fluorinated analogues. nih.gov

Signaling: Upon binding an anion, the electronic structure of the molecule is perturbed, leading to a change in its absorption or emission spectrum. This allows for colorimetric (visual) or fluorescent detection of the target analyte.

Research on various thiourea-based receptors demonstrates a high affinity for environmentally and biologically relevant anions. The following table summarizes the binding affinities for selected anions by a related nitrophenyl-substituted thiourea receptor, illustrating the strong interactions that are characteristic of these systems. nih.gov

| Anion | Symbol | Association Constant (log K₁) | Detection Method |

|---|---|---|---|

| Fluoride (B91410) | F⁻ | 5.98 | Colorimetric/UV-vis |

| Acetate | CH₃CO₂⁻ | > 5 | Colorimetric/UV-vis |

| Dihydrogen Phosphate (B84403) | H₂PO₄⁻ | > 5 | Colorimetric/UV-vis |

| Chloride | Cl⁻ | 2.81 | UV-vis |

Integration into Lab-on-a-Chip Devices

Lab-on-a-chip (LOC) or micro-total-analysis-systems (µTAS) represent the miniaturization of laboratory procedures onto a single, small-format device. nih.govnih.gov These systems offer advantages in speed, sample volume, and potential for high-throughput analysis. A key challenge in LOC technology is the integration of reliable sensors. researchgate.net

Thiourea-based chemosensors like 1,3-Bis(2-fluorophenyl)thiourea are excellent candidates for integration into microfluidic platforms. nih.gov The general approach involves immobilizing the sensor molecule onto the inner surface of a microchannel. nih.govresearchgate.net As a sample solution flows through the channel, any target analyte binds to the immobilized sensor, triggering an optical or electrochemical signal that can be detected in real-time. mdpi.comrsc.org While the specific use of 1,3-Bis(2-fluorophenyl)thiourea in a LOC device has not been explicitly detailed in the literature, its strong sensing capabilities make it a promising component for future diagnostic chips designed for point-of-care testing and environmental analysis.

Emerging Roles in Niche Chemical and Material Science Fields

Beyond the applications in functional polymers and sensors, the unique reactivity of 1,3-Bis(2-fluorophenyl)thiourea positions it for use in other specialized areas of chemistry and materials science.

One of the most significant emerging roles for this class of molecules is in organocatalysis . Chiral thiourea derivatives are highly effective catalysts for a variety of asymmetric reactions, operating through non-covalent hydrogen-bonding interactions to activate substrates. wikipedia.orgrsc.org The presence of electron-withdrawing groups, such as the bis(trifluoromethyl)phenyl groups in Schreiner's catalyst or the fluorophenyl groups in the title compound, is crucial for high catalytic activity. wikipedia.orgbeilstein-journals.org These catalysts are valued for being metal-free, tolerant of air and moisture, and capable of promoting reactions under mild, nearly neutral conditions. wikipedia.org

Furthermore, thiourea derivatives serve as versatile precursors and building blocks for other advanced materials. rsc.orgnih.gov They can act as ligands for the synthesis of metal-organic frameworks (MOFs) or as additives to control the crystallization of materials like perovskites for solar cells. wikipedia.org They are also used in the synthesis of various sulfur-containing heterocyclic compounds and polymers, where the inclusion of fluorine can impart valuable properties such as enhanced thermal stability and chemical resistance to the final product. nih.govacs.org

Exploration in Molecular Machines and Nanodevices

The intricate world of molecular machines and nanodevices, where components are designed to perform mechanical-like movements and functions at the molecular level, represents a frontier in nanotechnology. The defining characteristics of 1,3-Bis(2-fluorophenyl)thiourea make it a compelling candidate for integration into these sophisticated systems. The directional and robust hydrogen-bonding capabilities of the thiourea moiety are central to its utility in constructing supramolecular assemblies, which are the bedrock of many nanodevices.

The N-H protons of the thiourea group act as effective hydrogen-bond donors, while the sulfur atom can serve as an acceptor. This dual functionality allows for the programmed self-assembly of molecules into well-defined, ordered structures. The fluorine atoms on the phenyl rings further modulate the electronic properties of the molecule, enhancing the acidity of the N-H protons and thereby strengthening the hydrogen bonds. This fortified interaction is critical for the stability and integrity of the resulting supramolecular architectures.

One of the most exciting prospects for 1,3-Bis(2-fluorophenyl)thiourea-based materials is in the creation of mechanically interlocked molecules (MIMs) , such as rotaxanes and catenanes. wikipedia.orgrsc.org In these architectures, molecules are physically entangled rather than covalently bonded. The thiourea group can act as a recognition site or "station" for a macrocyclic ring to bind to a linear "thread," a fundamental interaction in the formation of a rotaxane. The movement of the macrocycle between different stations on the thread, triggered by external stimuli like light or chemical signals, forms the basis of a molecular switch or shuttle. While specific research on 1,3-Bis(2-fluorophenyl)thiourea in MIMs is still emerging, the principles established with other thiourea derivatives provide a strong foundation for its potential. For instance, fluorinated bis-thiourea derivatives have been recognized for their use as organocatalysts, a field that often leverages precise molecular recognition and dynamic interactions. nih.gov

Furthermore, the self-assembly properties of fluorophenyl thiourea derivatives can be harnessed to create nano-scale sensors. tandfonline.com The binding of a specific analyte to the thiourea receptor site can induce a conformational change in the supramolecular assembly, leading to a detectable signal, such as a change in fluorescence or color. The selectivity of these sensors can be fine-tuned by modifying the structure of the thiourea derivative. The 2-fluoro substitutions in 1,3-Bis(2-fluorophenyl)thiourea can play a crucial role in directing the binding selectivity through steric and electronic effects. nih.gov

Table 1: Potential Roles of 1,3-Bis(2-fluorophenyl)thiourea in Nanodevices

| Component/Function | Role of 1,3-Bis(2-fluorophenyl)thiourea | Key Structural Features Utilized |

| Molecular Switch | Forms recognition sites in rotaxanes for movable rings. | Strong, directional N-H---X hydrogen bonding. |

| Nanosensor | Acts as a selective receptor for target analytes. | Tunable binding pocket and signaling upon binding. |

| Self-Assembled Nanostructure | Directs the formation of ordered molecular arrays. | Supramolecular interactions driven by hydrogen bonds. |

| Organocatalyst | Facilitates chemical reactions with high selectivity. | Precise spatial arrangement of functional groups. nih.gov |

Considerations for Sustainable Synthesis and Application

As the applications of 1,3-Bis(2-fluorophenyl)thiourea-based materials expand, the environmental and economic sustainability of their production and use becomes a paramount concern. The principles of green chemistry offer a framework for developing more benign synthetic routes and ensuring that the lifecycle of these materials is environmentally responsible.